molecular formula C12H17N5O3 B14483400 1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 65614-95-1

1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14483400
CAS No.: 65614-95-1
M. Wt: 279.30 g/mol
InChI Key: LPMBCLBTWBXRMS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a morpholine ring attached to the purine structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to a temperature of around 60°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification by recrystallization or chromatography to remove impurities and obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

65614-95-1

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

1,3-dimethyl-7-(morpholin-2-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C12H17N5O3/c1-15-10-9(11(18)16(2)12(15)19)17(7-14-10)6-8-5-13-3-4-20-8/h7-8,13H,3-6H2,1-2H3

InChI Key

LPMBCLBTWBXRMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CNCCO3

Origin of Product

United States

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